(2R,4R) Absolute Configuration Defines Cis Stereochemistry and D-Amino Acid Series
The (2R,4R) assignment unambiguously establishes the cis relationship between the C2 ethyl carboxylate and C4 hydroxyl substituents on the pyrrolidine ring, and places the compound in the D-proline series. This contrasts with the more common (2S,4R) trans L-hydroxyproline series, which dominates commercial catalogs . The absolute configuration was confirmed by alternative synthesis from cis-4-hydroxy-D-proline and comparison of physical and spectroscopic properties with authentic standards [1].
| Evidence Dimension | Absolute configuration (cis vs trans; D vs L) |
|---|---|
| Target Compound Data | (2R,4R) cis, D-series |
| Comparator Or Baseline | (2S,4R) trans, L-series; (2S,4S) cis, L-series; (2R,4S) trans, D-series |
| Quantified Difference | Qualitative (different enantiomeric series; opposite spatial orientation of critical functional groups) |
| Conditions | Configurational assignment by correlation to known chiral starting materials and spectroscopic identity |
Why This Matters
For asymmetric synthesis of D-amino acid-containing pharmacophores, the (2R,4R) series is irreplaceable; using the L-isomer would produce the opposite enantiomer of the target drug substance.
- [1] Merino, P.; Revuelta, J.; Tejero, T.; Chiacchio, U.; Rescifina, A.; Piperno, A.; Romeo, G. Enantioselective synthesis of 4-hydroxy-D-pyroglutamic acid derivatives by an asymmetric 1,3-dipolar cycloaddition. Tetrahedron: Asymmetry 2002, 13, 167–172. DOI: 10.1016/S0957-4166(02)00072-1 View Source
